4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C9H11N3S2 and a molecular weight of 225.34 g/mol . This compound is characterized by the presence of a triazole ring, a thiol group, and a thienyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate thienyl and triazole precursors under specific conditions. One common method involves the reaction of thienyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with propyl isothiocyanate . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiolates or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function . The triazole ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of a thienyl group, leading to different chemical and biological properties.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group, which can affect its reactivity and interactions with biomolecules. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQDANCRFUXMJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407461 |
Source
|
Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451501-84-1 |
Source
|
Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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